molecular formula C15H17N B1678212 N-Benzyl-N-ethylaniline CAS No. 92-59-1

N-Benzyl-N-ethylaniline

Cat. No.: B1678212
CAS No.: 92-59-1
M. Wt: 211.3 g/mol
InChI Key: HSZCJVZRHXPCIA-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethylaniline, also known as N-Ethyl-N-phenylbenzylamine, is an organic compound with the molecular formula C15H17N. It is a tertiary amine characterized by the presence of a benzyl group, an ethyl group, and an aniline moiety. This compound is typically a colorless to light yellow oily liquid and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

N-Benzyl-N-ethylaniline has several applications in scientific research:

Safety and Hazards

N-Benzyl-N-ethylaniline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

N-Benzyl-N-ethylaniline has been widely used as an intermediate for the preparation of reactive, cationic, and disperse dyes . Its commercial preparation normally involves the ethylation of aniline over a fixed bed of alumina yielding N-monoethylaniline together with N,N-diethylaniline . The demand for this compound far outweighs the demand for N,N-diethylaniline, controlling the economics of this commercial process . Therefore, new insights into the mechanism of the reactions and more economical processes are being investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-N-ethylaniline can be synthesized through the reaction of N-ethylaniline with benzyl chloride in the presence of a phase transfer catalyst . The reaction typically proceeds under mild conditions, with the phase transfer catalyst facilitating the transfer of the reactants between different phases, thereby enhancing the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts is common to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl halides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-ethylaniline and benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • N-Methyl-N-phenylbenzylamine
  • N-Ethyl-N-methylbenzylamine
  • N-Benzyl-N-methylaniline

Comparison: N-Benzyl-N-ethylaniline is unique due to the presence of both benzyl and ethyl groups attached to the nitrogen atom. This structural configuration imparts distinct reactivity and physical properties compared to other similar compounds. For instance, N-Methyl-N-phenylbenzylamine lacks the ethyl group, which affects its steric and electronic properties, making this compound more suitable for specific synthetic applications.

Properties

IUPAC Name

N-benzyl-N-ethylaniline
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InChI

InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3
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InChI Key

HSZCJVZRHXPCIA-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C15H17N
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DSSTOX Substance ID

DTXSID0025315
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Molecular Weight

211.30 g/mol
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Physical Description

N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Light yellow to brown liquid; mp = -30 deg C; [ICSC] Colorless to light yellow liquid or yellow solid; mp = 34 deg C; [HSDB] Light yellow liquid; mp = 34-36 deg C; [NTP], LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

545 to 547 °F at 760 mmHg (NTP, 1992), 287 °C AT 710 MM HG
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Flash Point

greater than 200 °F (NTP, 1992), 140 °C (284 °F) OC, 140 °C o.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL, SOL IN ETHER, Solubility in water at 20 °C: none
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Density

1.034 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.034 AT 19 °C/4 °C, Relative density (water = 1): 1.03
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Vapor Density

7.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2
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Vapor Pressure

0.97 [mmHg], Vapor pressure, Pa at 20 °C: 129
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Color/Form

LIGHT YELLOW, OILY LIQUID, COLORLESS OIL, PALE YELLOW CRYSTALS

CAS No.

92-59-1
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Melting Point

93 to 97 °F (NTP, 1992), 34 °C, -30 °C
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Synthesis routes and methods

Procedure details

182 parts of N-ethylaniline, 170 parts of benzyl alcohol and 10 parts of triphenyl phosphite are mixed whilst stirring and next heated to an internal temperature of 184° C, at which the elimination of water commences. The mixture is then heated to an internal temperature of 210° C in the course of 8 hours. During this time, 25 parts of water have distilled off and the condensation has ended. The excess ethylaniline and unconverted benzyl alcohol are then distilled off. 276 parts of N-ethyl-N-benzyl-aniline, corresponding to a yield of 87% of theory, distil at a boiling point of 140° - 144° C/5 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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